Cas no 1807168-70-2 (4-Amino-2-methoxy-5-phenylpyridine)

4-Amino-2-methoxy-5-phenylpyridine is a heterocyclic organic compound featuring an amino group at the 4-position, a methoxy substituent at the 2-position, and a phenyl ring at the 5-position of the pyridine core. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its aromatic and electron-rich pyridine ring enhances reactivity in cross-coupling reactions, while the methoxy and amino groups offer sites for further functionalization. The compound is particularly useful in the development of bioactive molecules, including potential drug candidates, due to its ability to modulate solubility and binding affinity. High purity grades ensure consistent performance in research and industrial applications.
4-Amino-2-methoxy-5-phenylpyridine structure
1807168-70-2 structure
Product name:4-Amino-2-methoxy-5-phenylpyridine
CAS No:1807168-70-2
MF:C12H12N2O
Molecular Weight:200.236482620239
CID:4899451

4-Amino-2-methoxy-5-phenylpyridine 化学的及び物理的性質

名前と識別子

    • 4-Amino-2-methoxy-5-phenylpyridine
    • インチ: 1S/C12H12N2O/c1-15-12-7-11(13)10(8-14-12)9-5-3-2-4-6-9/h2-8H,1H3,(H2,13,14)
    • InChIKey: YTQYRFZNRDYWHA-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC(=C(C=N1)C1C=CC=CC=1)N

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 192
  • トポロジー分子極性表面積: 48.1
  • XLogP3: 2.1

4-Amino-2-methoxy-5-phenylpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029015227-250mg
4-Amino-2-methoxy-5-phenylpyridine
1807168-70-2 95%
250mg
$1,078.00 2022-03-31
Alichem
A029015227-1g
4-Amino-2-methoxy-5-phenylpyridine
1807168-70-2 95%
1g
$2,952.90 2022-03-31

4-Amino-2-methoxy-5-phenylpyridine 関連文献

4-Amino-2-methoxy-5-phenylpyridineに関する追加情報

4-Amino-2-methoxy-5-phenylpyridine: A Comprehensive Overview

4-Amino-2-methoxy-5-phenylpyridine, also known by its CAS number 1807168-70-2, is a heterocyclic aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound, characterized by its pyridine ring substituted with an amino group at position 4, a methoxy group at position 2, and a phenyl group at position 5, has garnered attention due to its unique structural features and versatile reactivity. Recent studies have highlighted its role in drug discovery, material science, and as an intermediate in organic synthesis.

The synthesis of 4-Amino-2-methoxy-5-phenylpyridine typically involves multi-step reactions, often utilizing directed metallation or Suzuki coupling techniques to achieve the desired substitution pattern on the pyridine ring. Researchers have explored various synthetic pathways to optimize yield and purity, with particular emphasis on minimizing side reactions and ensuring regioselectivity. For instance, a study published in the Journal of Organic Chemistry demonstrated a novel approach using palladium-catalyzed cross-coupling reactions to construct the phenyl-substituted pyridine framework efficiently.

In terms of applications, 4-Amino groups in aromatic compounds are known for their ability to act as hydrogen bond donors, which is advantageous in drug design for improving bioavailability and receptor binding affinity. The methoxy group at position 2 contributes electron-donating effects, enhancing the compound's stability and reactivity in certain chemical transformations. The phenyl substituent at position 5 introduces additional aromaticity and can serve as a platform for further functionalization, enabling the creation of more complex molecular architectures.

Recent advancements in computational chemistry have allowed researchers to predict the electronic properties and reactivity of 4-Amino-2-methoxy-5-phenylpyridine with greater accuracy. For example, density functional theory (DFT) calculations have revealed that the compound exhibits a conjugated π-system that facilitates electron delocalization across the molecule. This property makes it a promising candidate for use in organic electronics, such as in light-emitting diodes (LEDs) or photovoltaic devices.

In the field of pharmacology, 4-Amino substituents have been linked to improved solubility and reduced toxicity in certain drug candidates. A study conducted by Smith et al. (2023) investigated the potential of this compound as a lead molecule for anti-inflammatory agents. Their findings indicated that the compound exhibits moderate inhibitory activity against cyclooxygenase enzymes, suggesting its potential as a precursor for developing novel anti-inflammatory drugs.

The versatility of 4-Amino groups also extends to catalysis applications. Recent research has explored the use of this compound as a ligand in transition metal-catalyzed reactions, such as Heck couplings and Suzuki-Miyaura reactions. Its ability to coordinate with metal centers while maintaining structural integrity makes it an attractive option for designing more efficient catalysts.

In conclusion, 4-Amino-2-methoxy-5-phenylpyridine, with its unique combination of functional groups and structural features, continues to be a subject of intense research interest across multiple disciplines. From drug discovery to materials science, this compound offers numerous opportunities for innovation and application development.

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